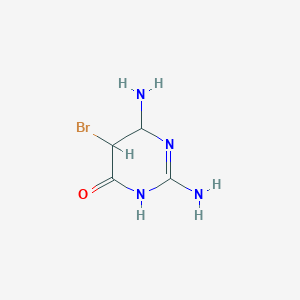
copper;2-phenylethynyl-tri(propan-2-yl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is a complex organometallic compound that features a copper center coordinated to a 2-phenylethynyl ligand and three tri(propan-2-yl)phosphanium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the use of Sonogashira coupling reactions. This method allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: Reduction reactions can convert the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tri(propan-2-yl)phosphanium groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a suitable ligand and a coordinating solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield copper(II) complexes, while reduction reactions can produce copper(I) species. Substitution reactions result in the formation of new copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which copper;2-phenylethynyl-tri(propan-2-yl)phosphanium exerts its effects involves the coordination of the copper center to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the copper center facilitates the formation and breaking of chemical bonds, while in biological systems, the compound may interact with cellular components to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) complexes of 2,2′6′,2′′-terpyridine: These compounds have similar coordination environments and are used in similar applications, such as catalysis and biological studies.
Phenylethynyl-substituted tris(2-pyridylmethyl)amines:
Uniqueness
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. The presence of the 2-phenylethynyl ligand and tri(propan-2-yl)phosphanium groups provides a combination of electronic and steric effects that influence the compound’s behavior in various chemical and biological contexts .
Propiedades
Número CAS |
89989-53-7 |
|---|---|
Fórmula molecular |
C17H26CuP+ |
Peso molecular |
324.9 g/mol |
Nombre IUPAC |
copper;2-phenylethynyl-tri(propan-2-yl)phosphanium |
InChI |
InChI=1S/C17H26P.Cu/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1; |
Clave InChI |
NMLHZZHCHXQUPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
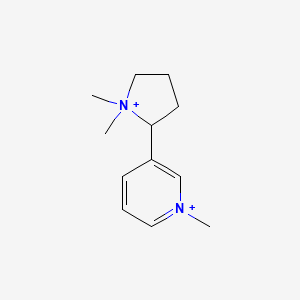

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)

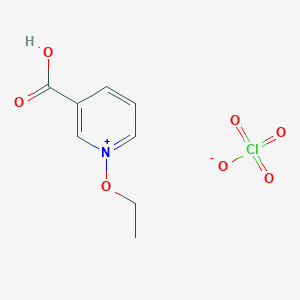

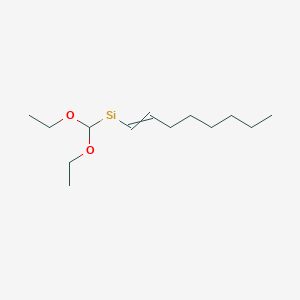
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
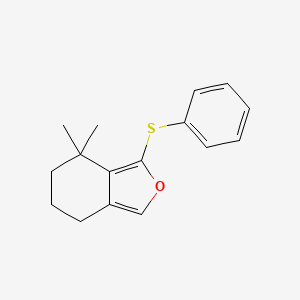

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)
![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)
